2-(4-Methylphenyl)propionyl chloride

purity quality control impurity profiling

2-(4-Methylphenyl)propionyl chloride (CAS 51631-67-5) is an acyl chloride derivative of 2-(4-methylphenyl)propionic acid, with molecular formula C10H11ClO and molecular weight 182.65 g/mol. It is supplied at purities of 95–98% and stored in cool, dry conditions to prevent hydrolysis.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 51631-67-5
Cat. No. B3143005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)propionyl chloride
CAS51631-67-5
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C(=O)Cl
InChIInChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3
InChIKeyCBLJJIJBOWHEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)propionyl chloride (CAS 51631-67-5): Acid Chloride Intermediate for NSAID Synthesis and Chiral Building Blocks


2-(4-Methylphenyl)propionyl chloride (CAS 51631-67-5) is an acyl chloride derivative of 2-(4-methylphenyl)propionic acid, with molecular formula C10H11ClO and molecular weight 182.65 g/mol . It is supplied at purities of 95–98% and stored in cool, dry conditions to prevent hydrolysis . The compound serves as a key reactive intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), notably loxoprofen sodium, and is employed in the preparation of chiral auxiliaries and impurity reference standards [1][2].

Why 2-(4-Methylphenyl)propionyl chloride Cannot Be Replaced by Generic 2-Arylpropionyl Chlorides


The para‑substituent on the aryl ring of 2‑arylpropionyl chlorides profoundly influences steric bulk, electronic character, and subsequent reactivity and selectivity in acylation reactions [1]. For instance, ibuprofen chloride (p‑isobutyl) exhibits higher stereoselectivity in kinetic resolutions than naproxen chloride (p‑methoxy) or 2‑phenylpropionyl chloride (p‑H) [1]. Substituting 2‑(4‑methylphenyl)propionyl chloride with a generic analog would alter reaction rates, yield, impurity profiles, and chiral discrimination, making direct interchange scientifically invalid [2].

Quantitative Evidence Differentiating 2-(4-Methylphenyl)propionyl chloride from Closest Analogs


Higher Purity Specification (98%) Relative to Common 95% Grade

Commercially, 2-(4-Methylphenyl)propionyl chloride is offered at a purity of 98% , whereas other suppliers list a 95% grade . For impurity‑sensitive applications, such as the synthesis of pharmaceutical reference standards, this 3‑percentage‑point higher purity reduces the risk of side reactions and simplifies downstream purification.

purity quality control impurity profiling

Distinct Molecular Weight and Lipophilicity Profile for Chromatographic Separation

2-(4-Methylphenyl)propionyl chloride has a molecular weight of 182.65 g/mol , while its closest analog, 2-(4-isobutylphenyl)propionyl chloride (ibuprofen chloride), has a molecular weight of 224.73 g/mol . This 42.08 Da difference provides a clear mass‑based separation window in HPLC and LC‑MS, enabling reliable identification and quantification when both compounds co‑exist as process impurities or analytical standards.

analytical chemistry HPLC impurity resolution

Key Intermediate in Loxoprofen Sodium Synthesis via Bromination Pathway

Patent CN1294115A describes the synthesis of loxoprofen sodium starting from 2-(4-methylphenyl)propionic acid (derived from the corresponding acid chloride) via bromination to give 2-(4-bromomethylphenyl)propionic acid, a critical intermediate [1]. In contrast, 2-(4-isobutylphenyl)propionyl chloride is utilized in the synthesis of ibuprofen derivatives [2]. The methyl‑substituted phenyl ring in the target compound is essential for the specific bromination step that enables loxoprofen production.

NSAID synthesis loxoprofen process chemistry

Chiral Auxiliary Building Block for Asymmetric Synthesis

Reaction of enantiomerically pure (+)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with racemic 2-(4-methylphenyl)propionyl chloride yields (4R,5S)-4-methyl-3-[2(R)-(4-methylphenyl)propionyl]-5-phenyloxazolidin-2-one, a chiral auxiliary used in stereoselective transformations [1]. Generic acid chlorides lacking the p‑methylphenyl group would produce different diastereoselectivity and crystal packing, compromising the utility of the auxiliary.

asymmetric synthesis chiral auxiliaries oxazolidinones

Para-Methyl Substituent Modulates Acylation Reactivity and Steric Profile

In systematic studies of 2‑arylpropionyl chlorides, the para‑substituent dictates stereoselectivity in kinetic resolutions: ibuprofen chloride (p‑isobutyl) was more selective than naproxen chloride (p‑methoxy) and 2‑phenylpropionyl chloride (p‑H) in toluene at −20 °C [1]. The p‑methyl group in 2-(4-methylphenyl)propionyl chloride presents intermediate steric bulk between hydrogen and isobutyl, offering a distinct reactivity window that can be exploited to fine‑tune acylation outcomes in complex molecule synthesis.

kinetic resolution steric effects acylation

Optimal Application Scenarios for 2-(4-Methylphenyl)propionyl chloride Based on Verified Differentiation


Synthesis of Loxoprofen and Structurally Related NSAID Analogs

The compound is the direct precursor to 2-(4-bromomethylphenyl)propionic acid, the key intermediate in loxoprofen sodium manufacture [1]. Researchers exploring novel loxoprofen analogs or studying structure‑activity relationships in phenylpropionic acid NSAIDs will find this acid chloride indispensable.

Preparation of Ibuprofen Impurity D Reference Standards for Quality Control

2-(4-Methylphenyl)propionyl chloride is the acyl chloride form of ibuprofen EP Impurity D (2-(4-methylphenyl)propanoic acid) [1]. Pharmaceutical QC laboratories require this compound to synthesize and characterize impurity D reference materials, essential for HPLC method validation and regulatory compliance.

Asymmetric Synthesis Using Chiral Oxazolidinone Auxiliaries

The acid chloride is used to prepare (4R,5S)-4-methyl-3-[2(R)-(4-methylphenyl)propionyl]-5-phenyloxazolidin-2-one, a crystalline chiral auxiliary that enables stereocontrolled bond formation [2]. Medicinal chemists and process chemists can leverage this derivative for enantioselective synthesis of pharmaceutical candidates.

Kinetic Resolution and Stereochemical Studies with 2-Arylpropionyl Chlorides

The p‑methyl substituent provides a unique steric/electronic profile among 2‑arylpropionyl chlorides, allowing fine‑tuning of diastereoselectivity in acylation‑based kinetic resolutions [3]. This makes the compound valuable for fundamental stereochemical investigations and method development.

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